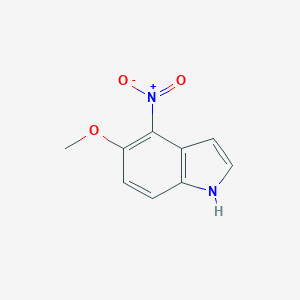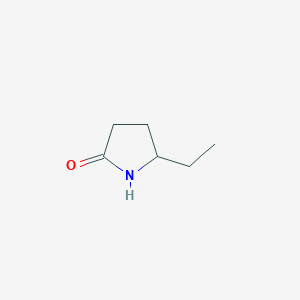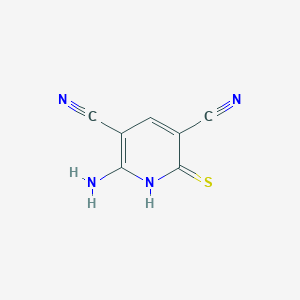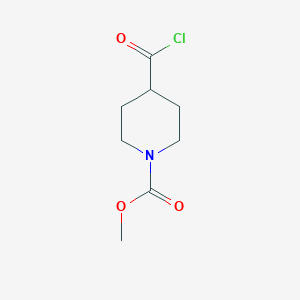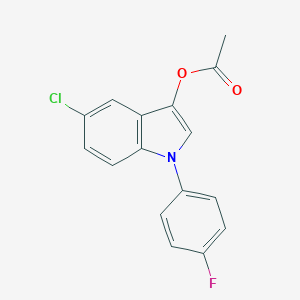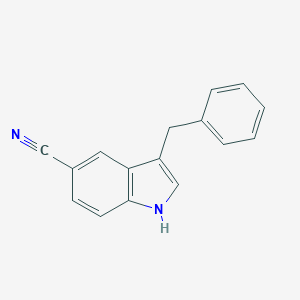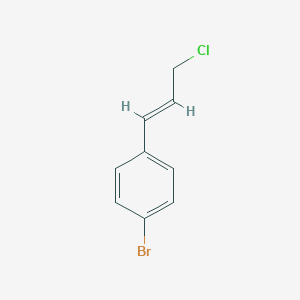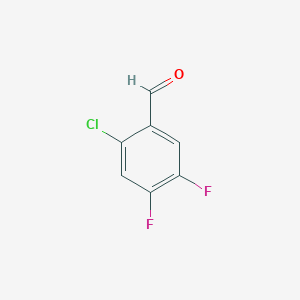
2-Chloro-4,5-difluorobenzaldehyde
Vue d'ensemble
Description
2-Chloro-4,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive aldehyde group and halogen substituents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the chlorination and fluorination of 4,5-difluorobenzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-Chloro-4,5-difluorobenzoic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2-Chloro-4,5-difluorobenzyl alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed:
Oxidation: 2-Chloro-4,5-difluorobenzoic acid.
Reduction: 2-Chloro-4,5-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4,5-difluorobenzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: It is an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,5-difluorobenzaldehyde is primarily based on its reactivity as an aldehyde and the presence of halogen substituents. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The halogen atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Molecular Targets and Pathways:
Nucleophilic Addition: The aldehyde group reacts with nucleophiles such as amines, alcohols, and thiols to form imines, hemiacetals, and thioacetals, respectively.
Electrophilic Aromatic Substitution: The chlorine and fluorine atoms can be replaced by other electrophiles, facilitating the synthesis of diverse aromatic compounds.
Comparaison Avec Des Composés Similaires
2-Chloro-4,5-difluorobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
2-Chloro-4-fluorobenzaldehyde: Similar in structure but with only one fluorine atom, leading to different reactivity and applications.
2,4-Dichlorobenzaldehyde: Contains two chlorine atoms, which can affect its chemical behavior and uses.
4,5-Difluorobenzaldehyde:
Uniqueness: The combination of chlorine and fluorine atoms in this compound provides unique reactivity patterns, making it a valuable intermediate in the synthesis of complex molecules. Its dual halogenation allows for selective functionalization, which is advantageous in various chemical transformations .
Propriétés
IUPAC Name |
2-chloro-4,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUMAKZIHXGJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571097 | |
| Record name | 2-Chloro-4,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165047-23-4 | |
| Record name | 2-Chloro-4,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)

